molecular formula C17H15N3OS B2803513 N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 1004222-60-9

N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2803513
CAS RN: 1004222-60-9
M. Wt: 309.39
InChI Key: QVXDSFCCAUJDGJ-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and are widely represented in medicinal chemistry . The compound “N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” is a derivative of thieno[2,3-d]pyrimidine.


Synthesis Analysis

The most common synthetic methods of thieno[2,3-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR and NMR spectra can provide information about the functional groups and the structure of the molecule .

Scientific Research Applications

Hybrid Catalysts in Synthesis The synthesis of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability, is significantly enhanced by the use of hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, among others. The review focuses on the application of these hybrid catalysts for the synthesis of pyrano[2,3-d]pyrimidine scaffolds, demonstrating the importance of these catalysts in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Applications Pyrimidine derivatives play a crucial role in the synthesis of optical sensors and have a range of biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This review covers various pyrimidine-based optical sensors, emphasizing their exquisite sensing materials alongside their significant biological and medicinal applications (Jindal & Kaur, 2021).

Bioactive Nucleobases and Nucleosides The importance of five-membered heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules is highlighted. This review focuses on the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues with furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents, assessing the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities (Ostrowski, 2022).

Anti-inflammatory Activities of Pyrimidines The review summarizes recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships of pyrimidine derivatives. It discusses various methods for the synthesis of pyrimidines and their potent anti-inflammatory effects, providing detailed SAR analysis and prospects for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Versatile Scaffold with Medicinal Potential Pyrimidines are known for their wide spectrum of activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. This comprehensive review provides insight into clinically approved pyrimidine-containing drugs and recent reports on the broad-spectrum activities of pyrimidine analogs, highlighting their potential as a versatile scaffold for drug discovery (JeelanBasha & Goudgaon, 2021).

Pharmacologically Active Pyrimidine Derivatives An analysis of literature data on pyrimidine derivatives used in medical practice reveals substances with diverse pharmacological activities, including antiviral, psychotropic, antimicrobial, antitumor, and antifungal properties. The article discusses the potential of the pyrimidine core as a scaffold for developing new biologically active compounds (Chiriapkin, 2022).

Mechanism of Action

Target of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a broad range of pharmacological effects, including anticancer and antitumor activities . They have been associated with various biological activities, suggesting that they may interact with multiple targets.

Mode of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit anticancer activity This suggests that they may interact with cellular targets involved in cancer progression, potentially inhibiting cell proliferation or inducing apoptosis

Biochemical Pathways

Given the reported anticancer activity of thieno[2,3-d]pyrimidine derivatives , it is plausible that this compound may affect pathways involved in cell proliferation, apoptosis, or other processes relevant to cancer progression.

Pharmacokinetics

The lipophilicity of a drug can influence its ability to diffuse into cells

Result of Action

Some thienopyrimidine derivatives have been reported to exhibit potent anticancer activity . This suggests that this compound may have similar effects, potentially inhibiting cell proliferation or inducing apoptosis in cancer cells.

Safety and Hazards

As with any chemical compound, “N-(thieno[2,3-d]pyrimidin-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide” should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Thieno[2,3-d]pyrimidines have shown promising results as potential drug candidates. Future research could focus on further exploring the biological activities of these compounds and developing more potent and selective inhibitors .

properties

IUPAC Name

N-thieno[2,3-d]pyrimidin-4-yl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c21-16(13-6-5-11-3-1-2-4-12(11)9-13)20-15-14-7-8-22-17(14)19-10-18-15/h5-10H,1-4H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXDSFCCAUJDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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